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Compound of Interest

Compound Name: 2-Bromo-7-chlorobenzo[d]oxazole

Cat. No.: B12868586

Get Quote

The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous

compounds with a wide array of biological activities.[1][2] The strategic placement of halogen

atoms, as seen in 2-Bromo-7-chlorobenzo[d]oxazole, provides synthetic handles for

diversification, making it a valuable building block for creating libraries of novel compounds.[1]

Nomenclature and Structural Representation
The formal IUPAC name for the compound is 2-bromo-7-chloro-1,3-benzoxazole. It is identified

by the CAS Number 1499700-59-2.[3] The molecule consists of a benzene ring fused to an

oxazole ring, with a bromine atom substituted at the 2-position of the oxazole ring and a

chlorine atom at the 7-position of the benzene ring.

DOT Code for Molecular Structure

Caption: 2D molecular structure of 2-Bromo-7-chlorobenzo[d]oxazole.

Physicochemical Data
Experimentally verified data for this specific compound is limited in public literature; therefore,

the following table includes computationally predicted data, which is valuable for initial

experimental design.
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Property Value Source

Molecular Formula C₇H₃BrClNO [4]

Molecular Weight 232.46 g/mol [4]

CAS Number 1499700-59-2 [3]

Boiling Point 302.6 ± 34.0 °C Predicted[4]

Density 1.820 ± 0.06 g/cm³ Predicted[4]

pKa -1.40 ± 0.10 Predicted[4]

Chapter 2: Synthesis and Mechanistic
Considerations
While a specific protocol for 2-Bromo-7-chlorobenzo[d]oxazole is not prevalent in peer-

reviewed literature, a robust synthetic route can be proposed based on well-established

methods for analogous compounds.[5][6] The most logical approach involves the cyclization of

an appropriate aminophenol precursor followed by a Sandmeyer-type reaction.[5]

Proposed Synthetic Protocol
This protocol is a representative guideline adapted from methodologies for similar halogenated

benzoxazoles and may require optimization.[5] The synthesis is a two-stage process beginning

with the formation of the 2-amino-7-chlorobenzoxazole intermediate, followed by its conversion

to the final product.

Stage 1: Cyclization to form 2-Amino-7-chlorobenzo[d]oxazole

Reaction Setup: To a stirred solution of 2-amino-6-chlorophenol (1.0 eq) in a suitable solvent

like ethanol, add cyanogen bromide (CNBr, 1.1 eq) portion-wise.

Causality: 2-amino-6-chlorophenol provides the necessary backbone for the benzoxazole

ring. CNBr serves as the electrophilic source of the C2 carbon and the attached amino

group.
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Reaction Execution: Heat the mixture to reflux for 4-6 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and

neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate

is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-7-

chlorobenzo[d]oxazole.

Stage 2: Diazotization and Bromination (Sandmeyer-type Reaction)

Diazotization: Suspend 2-amino-7-chlorobenzo[d]oxazole (1.0 eq) in an aqueous solution of

48% hydrobromic acid (HBr). Cool the suspension to 0-5 °C in an ice-salt bath.

Causality: The low temperature is critical to ensure the stability of the diazonium salt

intermediate, which is prone to decomposition at higher temperatures.

Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring

the temperature remains below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for

30 minutes.

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in

aqueous HBr. Slowly add the cold diazonium salt solution to the CuBr solution.

Causality: CuBr catalyzes the displacement of the diazonium group (N₂) with a bromide

ion from the HBr.

Reaction Completion: Allow the reaction mixture to warm to room temperature and then

gently heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

Extraction and Purification: Cool the mixture and extract the product with an organic solvent

(e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The

crude product can be purified by column chromatography on silica gel.

Workflow Visualization
DOT Code for Synthesis Workflow
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Caption: Proposed synthetic workflow for 2-Bromo-7-chlorobenzo[d]oxazole.
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Chapter 3: Structural Characterization and
Analytical Workflow
Unambiguous confirmation of the molecular structure requires a combination of spectroscopic

and spectrometric techniques. Each method provides complementary information that, when

integrated, validates the identity and purity of the synthesized compound.[7]

Spectroscopic Signatures
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the

aromatic region (typically 7.0-8.0 ppm). The protons on the benzene ring will appear as a

complex multiplet or as distinct doublets and triplets, with coupling constants characteristic of

ortho and meta relationships. The chemical shifts will be influenced by the electron-

withdrawing effects of the chloro group and the fused oxazole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals for

the seven carbon atoms in the benzoxazole core. The C2 carbon, bonded to both bromine

and nitrogen, is expected to be significantly deshielded and appear downfield. The positions

of the other six aromatic carbons will be influenced by their proximity to the heteroatoms and

halogen substituents.[8]

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry is expected to show a

prominent molecular ion peak ([M]⁺). A key diagnostic feature will be the isotopic pattern.

Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine

isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit a characteristic cluster of

peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with predictable relative intensities.

Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

structure of a molecule in the solid state.[9] Although a crystal structure for 2-Bromo-7-
chlorobenzo[d]oxazole is not publicly available, studies on related benzoxazole derivatives

show that the fused ring system is typically almost planar.[9][10] This technique provides

precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial

for understanding the molecule's conformation and potential interactions with biological targets.

[11][12]
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Analytical Workflow Visualization
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Caption: Integrated workflow for the structural confirmation of the target compound.
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Chapter 4: Reactivity and Applications in Drug
Discovery
The true value of 2-Bromo-7-chlorobenzo[d]oxazole for medicinal chemists lies in its

differential reactivity, which allows for selective and sequential functionalization.

Chemical Reactivity
The two halogen substituents have distinct chemical reactivity based on their position.

C2-Bromo Group: The bromine atom at the 2-position is highly activated. The C2 position is

electron-deficient due to the adjacent oxygen and nitrogen atoms, making it susceptible to

nucleophilic aromatic substitution (SₙAr). More importantly, the C-Br bond is an excellent

handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura,

Buchwald-Hartwig, and Sonogashira couplings.[13][14] The C-Br bond has a lower bond

dissociation energy than a C-Cl bond, allowing for oxidative addition to a palladium(0)

catalyst under milder conditions.[13]

C7-Chloro Group: The chlorine atom on the benzene ring is a typical aryl chloride. It is

significantly less reactive in palladium-catalyzed cross-coupling reactions than the C2-bromo

group.[13] This difference in reactivity is synthetically useful, as it enables selective coupling

at the C2 position while leaving the C7-chloro group intact for subsequent, more forcing

reaction conditions if desired.

Role as a Synthetic Building Block
This differential reactivity allows 2-Bromo-7-chlorobenzo[d]oxazole to serve as a versatile

scaffold. A researcher can, for example, perform a Suzuki coupling with an arylboronic acid at

the C2 position and then use the C7-chloro position for a later-stage modification. This strategy

is highly valuable in constructing complex molecular architectures for drug discovery programs.

DOT Code for Reactivity Scheme
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Caption: Selective functionalization via Suzuki cross-coupling at the C2-position.
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2-Bromo-7-chlorobenzo[d]oxazole is a halogenated organic compound and should be

handled with appropriate care in a well-ventilated chemical fume hood. Personal protective

equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should

be worn at all times. Researchers should consult the specific Safety Data Sheet (SDS)

provided by the supplier for detailed toxicological information and handling procedures.

Conclusion
2-Bromo-7-chlorobenzo[d]oxazole is a synthetically valuable building block whose utility is

defined by the distinct reactivity of its two halogen substituents. Its benzoxazole core is a well-

recognized pharmacophore, and the ability to selectively functionalize the C2 position makes

this molecule an attractive starting point for the synthesis of novel compounds in medicinal

chemistry and materials science. This guide provides the foundational knowledge required for

its synthesis, characterization, and strategic application in research and development.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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